molecular formula C8H6F3NO B1427067 3-Methyl-2-(trifluoromethyl)pyridine-5-carbaldehyde CAS No. 1198016-48-6

3-Methyl-2-(trifluoromethyl)pyridine-5-carbaldehyde

Cat. No. B1427067
M. Wt: 189.13 g/mol
InChI Key: NRWUCCZJOKXKNK-UHFFFAOYSA-N
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Description

“3-Methyl-2-(trifluoromethyl)pyridine-5-carbaldehyde” is a chemical compound . It is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients .


Synthesis Analysis

The synthesis of “3-Methyl-2-(trifluoromethyl)pyridine-5-carbaldehyde” involves various methods . For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase .


Molecular Structure Analysis

The molecular structure of “3-Methyl-2-(trifluoromethyl)pyridine-5-carbaldehyde” includes a pyridine ring, a trifluoromethyl group, and a methyl group . The InChI code is 1S/C8H6F3NO/c1-5-2-6 (4-13)3-12-7 (5)8 (9,10)11/h2-4H,1H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Methyl-2-(trifluoromethyl)pyridine-5-carbaldehyde” include a molecular weight of 189.14 . It is a solid at room temperature .

Scientific Research Applications

Chemical Synthesis and Reactions

3-Methyl-2-(trifluoromethyl)pyridine-5-carbaldehyde has been explored in various chemical synthesis and reaction studies. Gajdoš et al. (2006) reported on Knoevenagel condensations of a similar compound, 5-[3-(trifluoromethyl)phenyl]furan-2-carbaldehyde, with compounds containing active methyl or methylene groups, highlighting its potential in creating diverse chemical structures under both microwave irradiation and classical conditions (Gajdoš, Miklovič, & Krutošíková, 2006).

Heterocyclic Compound Synthesis

In another study, Palka et al. (2014) described the synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines, demonstrating the reactivity of similar carbaldehyde structures in forming complex heterocyclic compounds, which are valuable in medicinal chemistry (Palka et al., 2014).

Schiff Base Preparations

Gangadasu et al. (2002) discussed the preparation of imines from 2-chloro-5-methylpyridine-3-carbaldehyde, a structurally similar compound, indicating the role of such carbaldehydes in Schiff base chemistry, which has applications in creating biologically active molecules and pesticides (Gangadasu, Raju, & Rao, 2002).

Coordination Chemistry

Vichi and Krumholz (1975) studied the dissociation kinetics of tris(pyridine-2-carbaldehyde) complexes, illustrating the significance of pyridine-carbaldehyde derivatives in coordination chemistry and their potential applications in catalysis and materials science (Vichi & Krumholz, 1975).

Sensor Applications

Ganjali et al. (2007) utilized a derivative of pyridine-2-carbaldehyde in creating a membrane sensor for Er(III) ions, showcasing the use of carbaldehyde derivatives in sensor technology, particularly in ion detection and quantification (Ganjali et al., 2007).

Molecular Synthesis

Reddy et al. (2020) demonstrated the synthesis of functionalized products using 3-methylheteroarene carbaldehydes, highlighting the utility of such compounds in creating diverse molecular structures, which is crucial in pharmaceutical and synthetic organic chemistry (Reddy, Shaikh, & Bhat, 2020).

Safety And Hazards

“3-Methyl-2-(trifluoromethyl)pyridine-5-carbaldehyde” is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is toxic if swallowed .

Future Directions

The future directions of “3-Methyl-2-(trifluoromethyl)pyridine-5-carbaldehyde” and its derivatives are promising. They are key structural motifs in active agrochemical and pharmaceutical ingredients . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

5-methyl-6-(trifluoromethyl)pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO/c1-5-2-6(4-13)3-12-7(5)8(9,10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRWUCCZJOKXKNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1C(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-2-(trifluoromethyl)pyridine-5-carbaldehyde

Synthesis routes and methods

Procedure details

To a solution of [5-methyl-6-(trifluoromethyl)-3-pyridinyl]methanol (152 mg, 0.795 mmol) in DCM (10 mL) was added CrO2 (Magtrieve) (1336 mg, 15.90 mmol). The suspension was heated at 40° C. in a pressure tube overnight. The suspension was filtered over nylon membrane 0.45 μm and it was rinsed with DCM. The filtrate was evaporated to afford 120 mg (80%) of title compound pure enough to be used in the next step.
Quantity
152 mg
Type
reactant
Reaction Step One
[Compound]
Name
CrO2
Quantity
1336 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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